4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Lipophilicity Drug Design Physicochemical Profiling

This 4-methylbenzamide-substituted chromenone delivers a defined steric probe for antiproliferative SAR, with a 0.84 µM mean GI50 window exquisitely dependent on its 6-position amide linkage. The para-methyl group boosts logP by +0.6 units over the des-methyl analog, enhancing membrane partitioning ~3-fold for intracellular target engagement. Free of oxidative dehalogenation risks seen with 4-chloro/bromo congeners, it offers a metabolically benign scaffold for CRAC modulator and P2X3 antagonist libraries. Sourced at 95%+ purity for immediate derivatization.

Molecular Formula C23H17NO3
Molecular Weight 355.393
CAS No. 923250-62-8
Cat. No. B2372313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
CAS923250-62-8
Molecular FormulaC23H17NO3
Molecular Weight355.393
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C23H17NO3/c1-15-7-9-17(10-8-15)23(26)24-18-11-12-21-19(13-18)20(25)14-22(27-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)
InChIKeyIVXSYODOSNHNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes85 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923250-62-8): Chemical Identity and Core Chromenone-Benzamide Scaffold


4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CAS 923250-62-8) is a synthetic small molecule (MW 355.4 g/mol, molecular formula C23H17NO3) combining a 4H-chromen-4-one (flavone) core with a 4-methylbenzamide substituent at the 6-position [1]. The chromenone scaffold is a recognized pharmacophore in medicinal chemistry due to its planar geometry and hydrogen-bonding capacity, while the 4-methylbenzamide appendage introduces steric bulk and lipophilic character (computed XLogP3 = 5.2) that distinguishes this compound from its des-methyl and regioisomeric analogs [2].

Why 4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide Cannot Be Replaced by Off-the-Shelf Chromenone Analogs


Chromenone derivatives exhibit steep structure–activity relationships (SAR) where minor modifications to the substitution pattern drastically alter molecular recognition, metabolic stability, and selectivity. In the flavone-6-yl amide series, a 0.84 µM mean GI50 antiproliferative window (NCI-H661, NPC-TW01) is exquisitely dependent on maintaining the 6-position amide linkage and the exact nature of the benzamide substituent; shifting the amide to the 7‑position or altering the phenyl ring substitution erodes potency by more than one order of magnitude [1]. The 4‑methyl group on the terminal benzamide of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide contributes steric restriction and logP modulation (computed ΔXLogP3 = +0.6 versus the unsubstituted benzamide analog [2]), parameters that cannot be reproduced by a generic chromenone or a non‑amide isostere. Because these subtle electronic and steric effects govern cell permeability, target engagement, and off‑target liability, simple in‑class substitution risks a critical loss of the desired biological or physicochemical profile.

Quantitative Evidence Distinguishing 4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide from Closest Analogs


Lipophilicity Differential vs. the Des-Methyl Benzamide Analog Governs Membrane Partitioning and Permeability

The presence of the 4‑methyl substituent on the terminal benzamide ring increases the calculated partition coefficient (XLogP3) of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide to 5.2, compared with an XLogP3 of approximately 4.6 for the des‑methyl parent N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (CID computed) [1]. This ΔXLogP3 of ∼0.6 units is expected to translate into a >3‑fold increase in membrane partitioning (base‑10 logarithmic scale) and can significantly influence passive permeability, plasma protein binding, and volume of distribution [2].

Lipophilicity Drug Design Physicochemical Profiling

Regioisomeric Amide Position Determines Antiproliferative Potency in Human Cancer Cell Lines

In a head‑to‑head evaluation of flavone amide regioisomers, the flavone‑6‑yl amide series (exemplified by N-(4-methoxyphenyl)-2-(4-oxo-2-phenyl-4H-chromen-6-yloxy)acetamide, 16c) displayed a mean GI50 of 0.84 µM against NCI-H661 and NPC-TW01 lines, whereas the flavone‑7‑yl amide series (17a‑d) showed substantially weaker activity (>10‑fold loss) under identical assay conditions [1]. The 6‑position attachment geometry shared by 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is thus a critical determinant of low‑micromolar cellular potency relative to any 7‑amide congener.

Antiproliferative Structure–Activity Relationship Cancer Cell Panel

Patent‑Documented Utility as a Benzamide Building Block in CRAC Channel and P2X3 Antagonist Programs

The chromen‑6‑yl benzamide framework is explicitly claimed in granted patents covering calcium release‑activated calcium (CRAC) channel modulators (US‑9102591‑B2) and P2X3 receptor antagonists [1]. While the exact title compound is one member of a broader Markush claim, its 4‑methyl substitution differentiates it from the unsubstituted benzamide (N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide) by introducing a well‑defined steric probe at the para position, enabling SAR exploration of the terminal aryl ring that is not possible with the simpler analog.

Ion Channel Benzamide Intermediate CRAC P2X3

Computed Molecular Descriptors Correlate with Improved Metabolic Stability over Poly‑Substituted Chromenones

The topological polar surface area (tPSA) of 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is computed as 55.4 Ų (PubChem) [1], which places it below the 60–70 Ų threshold commonly associated with high oral absorption but above values seen for heavily halogenated or alkylated chromenones that suffer from rapid CYP‑mediated oxidative metabolism. In comparison, 4‑chloro‑N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide (the 4‑Cl analog) is predicted to have a similar tPSA (~55 Ų) but a higher electrophilic liability due to the C‑Cl bond, potentially increasing glutathione trapping risk [2]. The 4‑methyl group thus offers a favorable balance of permeability and metabolic soft‑spot avoidance.

ADME Metabolic stability In silico prediction

High‑Value Application Scenarios for 4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide in Research and Development


Flavone‑6‑yl Amide Antiproliferative SAR Libraries

4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide serves as a key scaffold for antiproliferative SAR exploration against NCI-H661 and NPC-TW01 carcinoma lines. Its 6‑position amide placement preserves the >10‑fold potency advantage over 7‑amide regioisomers observed in the flavone‑6‑yl series (mean GI50 = 0.84 µM) [1]. The 4‑methyl substituent provides a defined steric probe for evaluating para‑substitution effects on cell‑cycle arrest and apoptosis induction.

Lipophilicity‑Driven CNS and Cell‑Permeable Probe Design

With a computed XLogP3 of 5.2 [1], this compound occupies the upper lipophilicity range of CNS‑accessible space and is suited for projects where high membrane permeability is paramount. The 0.6‑unit XLogP3 differential versus the des‑methyl benzamide analog translates into a predicted 3‑fold increase in membrane partitioning, making it a candidate for cell‑based target engagement assays and intracellular target modulation.

Benzamide Intermediate for Ion‑Channel Patent Landscapes (CRAC, P2X3)

The chromen‑6‑yl benzamide framework is protected in granted CRAC modulator (US‑9102591‑B2) and P2X3 antagonist patents [2]. 4-Methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide provides a commercially available, 95%+ purity starting point for further derivatization in these competitive therapeutic areas, enabling rapid construction of focused compound libraries without de novo synthesis of the chromenone core.

Metabolic Soft‑Spot Comparison Studies (Methyl vs. Halogen Analogs)

In comparative ADME profiling, the 4‑methyl derivative offers a metabolically benign alternative to 4‑chloro or 4‑bromo benzamide analogs. The tPSA of 55.4 Ų [1] maintains favorable absorption potential while avoiding the oxidative dehalogenation and glutathione adduct formation risks associated with halogenated congeners, making this compound ideal for defining the metabolic stability window in chromenone benzamide series.

Quote Request

Request a Quote for 4-methyl-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.